


# Chemical structure and molecular formula of C.I. Acid Blue 62

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to C.I. Acid Blue 62

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, synthesis, and analytical methodologies for C.I. **Acid Blue 62**. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information about this compound.

## **Chemical Identity and Structure**

C.I. **Acid Blue 62** is an anthraquinone-based acid dye.[1] Its chemical identity is well-established, and it is known by several synonyms.

#### 1.1. Chemical Structure

The structural backbone of C.I. **Acid Blue 62** is 1-amino-4-(cyclohexylamino)anthraquinone, which is sulfonated at the 2-position. The structure is depicted below:

Chemical structure of C.I. Acid Blue 62

Image Source: PubChem CID 23678881

1.2. Molecular Formula and IUPAC Name



The molecular formula of C.I. **Acid Blue 62** is C<sub>20</sub>H<sub>19</sub>N<sub>2</sub>NaO<sub>5</sub>S.[1][2][3] Its IUPAC name is sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate.[4]

### **Physicochemical Properties**

The properties of C.I. **Acid Blue 62** are summarized in the tables below. It is typically a dark blue, odorless powder.[5] Commercial preparations of the dye may contain varying levels of impurities and dispersing agents, such as sodium chloride and sodium lignosulphonate.[5] The purity of different batches has been reported to range from approximately 53.4% to 98.7%.[5]

Table 1: General and Physical Properties

| Property                  | Value             | Reference(s) |
|---------------------------|-------------------|--------------|
| C.I. Name                 | Acid Blue 62      | [1]          |
| C.I. Number               | 62045             | [1][4]       |
| CAS Number                | 4368-56-3         | [1][2][3]    |
| Molecular Weight          | 422.43 g/mol      | [1][2][3]    |
| Appearance                | Blue Powder       | [3]          |
| Water Solubility          | 21.35 g/L at 20°C | [6]          |
| 50 mg/L                   | [5]               |              |
| Ethanol Solubility        | Soluble           | [1][6]       |
| Log P (Partition Coeff.)  | -0.048 at 20°C    | [6]          |
| 3.66                      | [5]               |              |
| Melting Point             | >300 °C           | [6]          |
| Maximum Absorption (λmax) | 630 nm            |              |

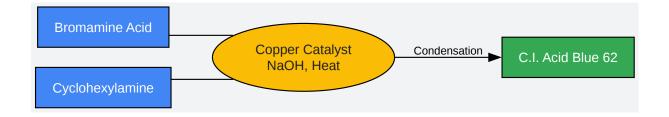
Table 2: Dyeing and Fastness Properties



| Property                         | Grade/Value | Reference(s) |
|----------------------------------|-------------|--------------|
| Light Fastness                   | 5           | [3]          |
| Washing Fastness Fading (60°C)   | 2-3         | [3]          |
| Washing Fastness Staining (60°C) | 2-3         | [3]          |
| Moisture Content                 | ≤5%         | [3]          |
| Insolubility in Water            | ≤1%         | [3]          |

## **Experimental Protocols**

#### 3.1. Synthesis of C.I. Acid Blue 62


The industrial synthesis of C.I. **Acid Blue 62** is achieved through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with cyclohexylamine.[1][6] The resulting product is then converted to its sodium salt.[1][6]

A general laboratory-scale protocol based on this reaction is as follows:

- Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, cyclohexylamine, an alkaline agent (e.g., sodium hydroxide), a copper catalyst (e.g., copper sulfate), and water.[7]
- Condensation Reaction: Heat the mixture to a temperature of 95-100°C and maintain reflux for 18-20 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting bromamine acid.
- Work-up: After the reaction is complete, distill off the excess cyclohexylamine.
- Isolation and Purification: Filter the hot reaction mixture to remove any insoluble materials.[7]

  The product is then precipitated from the filtrate by salting out with sodium chloride.[7]
- Drying: Collect the solid product by filtration and dry it to obtain C.I. Acid Blue 62.[7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scispace.com [scispace.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. China Acid Blue 62 Manufacturers, Suppliers, Factory Free Sample COLOR BLOOM [colorbloomdyes.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Acid Blue 62 | C20H19N2NaO5S | CID 23678881 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Chemical structure and molecular formula of C.I. Acid Blue 62]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260234#chemical-structure-and-molecular-formula-of-c-i-acid-blue-62]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com